N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide
Description
N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties. The presence of the pyridine ring imparts significant chemical reactivity and biological activity to the compound.
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H11N3O/c16-12(11-6-2-4-8-14-11)15-9-10-5-1-3-7-13-10/h1-8H,9H2,(H,15,16) |
InChI Key |
XFCNONBSOUKXCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=CC=N2 |
Synonyms |
N-(2-picolyl)picolinamide pmpH cpd |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with pyridin-2-ylmethanamine. This reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is usually performed under anhydrous conditions and at room temperature to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency . The use of automated systems also minimizes human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted pyridine derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and inhibit their activity, leading to the disruption of essential cellular processes. For example, it can inhibit the activity of bacterial enzymes, leading to the death of bacterial cells . In cancer cells, the compound can interfere with signaling pathways that regulate cell growth and division, thereby inhibiting tumor growth .
Comparison with Similar Compounds
N-[(pyridin-2-yl)methyl]pyridine-2-carboxamide can be compared with other similar compounds, such as:
N-(Pyridin-2-ylmethyl)quinoline-2-carboxamide: This compound has a quinoline ring instead of a pyridine ring, which imparts different electronic properties and reactivity.
N-(Pyridin-2-ylmethyl)isoquinoline-2-carboxamide: The isoquinoline ring in this compound provides additional stability and unique reactivity compared to the pyridine ring.
The uniqueness of this compound lies in its specific structural features, which allow it to form stable complexes with metal ions and exhibit significant biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
